molecular formula C8H18N2O B13261670 4-(1-Aminoethyl)-1-methylpiperidin-4-ol

4-(1-Aminoethyl)-1-methylpiperidin-4-ol

Cat. No.: B13261670
M. Wt: 158.24 g/mol
InChI Key: PBNRHIOCSYOVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminoethyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-1-methylpiperidin-4-ol can be achieved through several methods. One common approach involves the reaction of 1-methylpiperidin-4-one with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

4-(1-Aminoethyl)-1-methylpiperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminoethyl)phenol: This compound shares a similar structure but has a phenol group instead of a piperidine ring.

    4-(2-Aminoethyl)aniline: Another related compound with an aniline group.

    1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one: A fluorinated derivative with different chemical properties.

Uniqueness

4-(1-Aminoethyl)-1-methylpiperidin-4-ol is unique due to its specific piperidine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

4-(1-aminoethyl)-1-methylpiperidin-4-ol

InChI

InChI=1S/C8H18N2O/c1-7(9)8(11)3-5-10(2)6-4-8/h7,11H,3-6,9H2,1-2H3

InChI Key

PBNRHIOCSYOVRM-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCN(CC1)C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.